molecular formula C9H18N2O B7807297 N-propylpiperidine-3-carboxamide

N-propylpiperidine-3-carboxamide

Cat. No.: B7807297
M. Wt: 170.25 g/mol
InChI Key: AGGOHJGXWYGROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylpiperidine-3-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. It is characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propylpiperidine-3-carboxamide can be synthesized through various multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-propylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-propylpiperidine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing various piperidine derivatives.

    Biology: Studied for its potential effects on neuronal function and neurotransmission.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of GABA transporters, which play a crucial role in neurotransmission. Additionally, it may influence various signaling pathways, such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cellular processes like apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.

    Piperine: An alkaloid extracted from black pepper with various therapeutic properties.

    Piperidinones: Compounds containing a piperidine ring with a ketone functional group.

Uniqueness

Unlike other piperidine derivatives, it has shown promise in both therapeutic and industrial contexts, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGOHJGXWYGROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.